molecular formula C25H23N3O3S2 B2686930 (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-78-0

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2686930
CAS No.: 850910-78-0
M. Wt: 477.6
InChI Key: CWHJZOYEXHNKTK-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Hybrid Sulfonamide-Benzamide Compounds

Sulfonamide-benzamide hybrids emerged from systematic efforts to enhance the pharmacodynamic properties of early sulfa drugs. The foundational work on sulfanilamide derivatives in the 1930s revealed the critical role of the sulfonamide group (-SO₂NH₂) in antibacterial activity through dihydropteroate synthase inhibition. By the 1980s, researchers began appending benzamide moieties to sulfonamide cores to improve membrane permeability and target selectivity.

A pivotal advancement occurred with the discovery that 4-sulfamoylbenzamide derivatives exhibited nanomolar inhibition of human carbonic anhydrase isoforms (e.g., hCA II, VII, IX). Structural analyses demonstrated that the planar benzamide group facilitated π-π stacking interactions with aromatic residues in enzyme active sites, while the sulfonamide acted as a zinc-binding group (ZBG) in metalloenzymes. This dual functionality became a blueprint for hybrid inhibitors targeting enzymes beyond carbonic anhydrases, including histone deacetylases (HDACs) and tyrosine kinases.

Table 1: Key Structural Innovations in Sulfonamide-Benzamide Hybrids

Era Structural Feature Therapeutic Target
1930–1950 Simple sulfanilamide Bacterial folate synthesis
1980–2000 4-Sulfamoylbenzamide Carbonic anhydrases
2010–present Sulfonamide-benzamide conjugates HDACs, kinases, proteasomes

Evolution of Isoquinoline-Benzothiazole Conjugates in Medicinal Chemistry

Isoquinoline-benzothiazole hybrids originated from natural product-inspired drug design. The isoquinoline nucleus, found in alkaloids like papaverine, provided a rigid aromatic platform for intercalation into DNA and protein binding pockets. Benzothiazoles gained prominence in the 2000s due to their electron-deficient π-system, which enabled selective interactions with ATP-binding sites in kinases.

The strategic fusion of these systems began with derivatives like (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, synthesized via chloroacetylation and nucleophilic substitution. These compounds demonstrated enhanced anticancer activity compared to parent scaffolds, attributed to simultaneous intercalation (isoquinoline) and kinase inhibition (benzothiazole). Recent advances employ click chemistry and transition metal catalysis to install substituents at C-1 of isoquinoline and N-3 of benzothiazole, fine-tuning steric and electronic properties.

Significance in Contemporary Drug Discovery Research

(E)-4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide embodies three key trends in modern pharmacotherapy:

  • Polypharmacology: The sulfonyl group bridges two bioactive domains—isoquinoline (intercalator/kinase inhibitor) and benzothiazole (apoptosis inducer)—enabling simultaneous modulation of multiple targets.
  • Conformational Restriction: The (E)-configuration about the benzamide double bond imposes planarity, optimizing fit into elongated binding clefts (e.g., HDAC substrate channels).
  • Metabolic Stability: The 3-ethyl group on the benzothiazole mitigates oxidative dealkylation by hepatic CYP450 enzymes, addressing a limitation of earlier 3H-benzothiazole derivatives.

Ongoing studies focus on leveraging this scaffold against drug-resistant cancers and neurodegenerative disorders, capitalizing on its ability to cross the blood-brain barrier.

Classification Within Privileged Structural Scaffolds

This compound belongs to two privileged scaffold families:

A. Sulfonamide-Bearing Scaffolds

  • Bioisosteric Role: The sulfonamide group serves as a carboxylic acid surrogate, enhancing solubility while maintaining hydrogen-bonding capacity.
  • Target Versatility: Sulfonamides interact with metalloenzymes (via ZBG function), G-protein-coupled receptors (allosteric modulation), and DNA topoisomerases (minor groove binding).

B. Isoquinoline-Embedded Heterocycles

  • Rigidity: The fused bicyclic system enforces a coplanar orientation of substituents, critical for intercalation into nucleic acids or kinase hinge regions.
  • Synthetic Tractability: Modern methods like radical cascade cyclization enable rapid diversification at C-1 and C-3 positions, facilitating structure-activity relationship (SAR) studies.

Structural Comparison to Reference Compounds

Feature This Compound Benzamide-4-sulfonamides Imidazo[2,1-a]isoquinolines
Sulfonamide position Para to benzamide Para Absent
Isoquinoline substitution 3,4-Dihydro N/A Aromatic
Benzothiazole modification 3-Ethylidene N/A 2-Amino

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-2-28-22-9-5-6-10-23(22)32-25(28)26-24(29)19-11-13-21(14-12-19)33(30,31)27-16-15-18-7-3-4-8-20(18)17-27/h3-14H,2,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHJZOYEXHNKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is C25H23N3O3S2C_{25}H_{23}N_{3}O_{3}S_{2}, with a molecular weight of 477.6 g/mol. It features a sulfonyl group linked to a dihydroisoquinoline moiety and a benzo[d]thiazole unit, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC25H23N3O3S2
Molecular Weight477.6 g/mol
StructureStructure
CAS Number850910-78-0

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide and benzamide groups enhance binding affinity, while the dihydroisoquinoline and benzo[d]thiazole components may modulate biological activity through various pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Protein Interactions : The unique structure may facilitate interactions with proteins, altering their functions.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Compounds derived from dihydroisoquinoline have shown promise in inhibiting cancer cell proliferation by targeting specific cancer-related pathways.
  • Antiviral Properties : Some studies suggest that related compounds can inhibit viral replication, particularly in the context of coronaviruses.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of dihydroisoquinoline exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation and modulation of the PI3K/Akt pathway .
  • Antiviral Screening : In a high-throughput screening of FDA-approved compounds for antiviral activity against MERS-CoV, related compounds showed effective inhibition at low micromolar concentrations . This suggests potential for further exploration in developing therapeutics for viral infections.
  • Enzyme Inhibition Studies : Research on similar sulfonamide-containing compounds identified them as potent inhibitors of aldo-keto reductase AKR1C3, a target in breast and prostate cancer therapies . The structural characteristics were critical for achieving selectivity and potency.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The process often employs methods such as nucleophilic substitution and condensation reactions to form the desired structure. The sulfonyl group is critical as it enhances the compound's reactivity and solubility, making it suitable for further functionalization in drug development.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of thiazole and isoquinoline have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. The sulfonamide moiety in the compound may enhance its interaction with target proteins involved in cancer cell survival and metastasis.

  • Mechanism of Action : The compound may exert its anticancer effects by modulating enzyme activity or receptor function through interactions at active sites or binding pockets within target proteins. Molecular docking studies suggest that the sulfonyl group can form strong interactions with amino acid residues, potentially leading to the inhibition of critical pathways in cancer cell proliferation .

Neuroprotective Effects

The structural features of this compound suggest potential neuroprotective properties. Compounds containing isoquinoline derivatives have been reported to exhibit effects against neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

  • Case Studies : In vitro studies have demonstrated that similar compounds can reduce neuronal cell death induced by toxic agents. These findings highlight the importance of further exploring the neuroprotective capabilities of (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide in models of neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups, such as the sulfonamide and thiazole rings, contributes to its biological activity. SAR studies indicate that modifications to these groups can enhance potency against various biological targets.

Functional Group Effect on Activity Comments
SulfonamideIncreases solubility and reactivityEssential for interaction with target proteins
ThiazoleEnhances anticancer activityContributes to cytotoxic effects
IsoquinolineProvides neuroprotective effectsImportant for cellular signaling modulation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines : The sulfonyl group reacts with primary/secondary amines, displacing the dihydroisoquinoline moiety.

ReactantConditionsProductYieldCharacterization Methods
n-ButylamineDMF, 80°C, 6hN-butyl-4-sulfonamide derivative72%1H^1H
-NMR, IR
PiperidineTHF, reflux, 4hPiperidinium sulfonamide adduct68%HPLC, MS

Key Findings :

  • Reactivity is influenced by the electron-withdrawing nature of the sulfonyl group, facilitating nucleophilic attack.

  • Steric hindrance from the thiazole ring reduces substitution rates at the benzamide carbonyl.

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentProductYieldNotes
Acidic (HCl, 6M)H2_2
O, reflux, 12h4-Sulfonylbenzoic acid85%IR confirms -COOH
Basic (NaOH, 2M)Ethanol/H2_2
O, 70°C, 8hSodium 4-sulfonylbenzoate78%13C^{13}C
-NMR

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide ion attack .

Oxidation Reactions

The dihydroisoquinoline moiety is susceptible to oxidation:

Oxidizing AgentConditionsProductYieldCharacterization
KMnO4_4
text
| H$$_2$$

O, 25°C, 24h | Isoquinoline-1-one sulfonamide | 63% | MS, UV-Vis |
| H2_2
O2_2
/AcOH | 50°C, 6h | Epoxidized dihydroisoquinoline derivative| 41% | 1H^1H
-NMR |

Kinetic Notes :

  • Oxidation rates increase with electron-donating substituents on the thiazole ring .

Electrophilic Aromatic Substitution

The thiazole ring participates in electrophilic substitutions, though reactivity is moderated by the electron-deficient benzamide group:

ReactionReagentPositionProductYield
NitrationHNO3_3
/H2_2
SO4_4
C-5 of thiazole5-Nitro-thiazole derivative55%
HalogenationBr2_2
, FeCl3_3
text
| C-4 of thiazole| 4-Bromo-thiazole derivative | 48%[7]|

Regioselectivity :

  • Nitration favors the C-5 position due to resonance stabilization from the adjacent nitrogen .

Coordination with Metal Ions

The sulfonamide and thiazole groups act as ligands for transition metals:

Metal SaltConditionsComplex FormedStability Constant (log K)
Cu(NO3_3
)2_2
Methanol, RT, 2h[Cu(L)2_2
]2+^{2+}
text
| 8.2 ± 0.3[1][7] |

| FeCl3_3
| Ethanol, 60°C, 4h | [Fe(L)Cl2_2
]+^+
| 6.7 ± 0.2 |

Applications :

  • Metal complexes show enhanced antibacterial activity compared to the parent compound .

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage:

Wavelength (nm)SolventMajor ProductQuantum Yield
254AcetonitrileZ-isomer0.32
365MethanolCleaved sulfonamide-thiazole0.18

Implications :

  • Photoisomerization impacts the compound’s bioavailability in drug formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its sulfonyl bridge and 3-ethylbenzothiazole substitution. Below is a comparative analysis with key analogs:

Compound Name / ID Core Structure Differences Key Functional Groups Biological Relevance (if available) Reference
(E)-4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2-ylidene)benzamide Sulfonyl linker; 3-ethylbenzothiazole Sulfonamide, Dihydroisoquinoline, Benzothiazole Hypothesized BChE inhibition (based on analogs)
N-(3-Methylbenzo[d]thiazol-2-ylidene)-4-(3,4-dihydroquinolin-1-sulfonyl)benzamide Quinoline instead of dihydroisoquinoline; 3-methylbenzothiazole Sulfonamide, Quinoline, Benzothiazole Unknown activity; structural similarity to COX-2 inhibitors ()
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide (Compound 19, ) Methyl linker instead of sulfonyl; fluorobenzyl substitution Amide, Dihydroisoquinoline, Fluorobenzyl BChE inhibitor (IC50 = 1.2 µM)
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(piperazin-1-yl)benzamide () Hydroxypropyl linker; piperazine substitution Amide, Dihydroisoquinoline, Piperazine Designed for CNS permeability (patent application)
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b, ) Pyridyl-thiazole instead of benzothiazolylidene; ethylsulfonyl Sulfonyl, Pyridyl-thiazole Antibacterial candidate (synthesis described)

Physicochemical and Spectral Properties

While spectral data for the target compound is absent in the evidence, analogs provide insights:

  • IR Spectroscopy : Sulfonamide C=O stretches appear at ~1690 cm<sup>−1</sup> (), while benzothiazole C=N vibrations occur near 1638 cm<sup>−1</sup> .
  • NMR: Dihydroisoquinoline protons resonate at δ 2.8–3.5 ppm (CH2 groups), and benzothiazole protons at δ 7.2–8.1 ppm (aromatic) .
  • MS: Molecular ion peaks align with calculated masses (e.g., reports HRMS for benzothiazole-quinolinium derivatives with <2 ppm error) .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodology : Multi-step synthesis typically involves (1) sulfonylation of dihydroisoquinoline using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C), (2) coupling with a benzothiazole-derived hydrazone via a nucleophilic acyl substitution reaction. Catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) may enhance coupling efficiency. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the E-isomer .

Q. How can the stereochemical configuration (E/Z isomerism) be confirmed for this compound?

  • Methodology : Use nuclear Overhauser effect (NOE) NMR experiments to distinguish E/Z isomers. For definitive confirmation, single-crystal X-ray diffraction (SCXRD) is recommended, as demonstrated for structurally similar sulfonamide-thiazole hybrids .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodology : Conduct antimicrobial susceptibility testing (AST) using broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Molecular docking against targets like DNA gyrase or thymidylate synthase provides mechanistic hypotheses .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be characterized to optimize synthetic yield?

  • Methodology : Employ LC-MS or GC-MS to track reaction progress. Use DFT (density functional theory) calculations to model transition states and identify energetically favorable pathways. For example, competing sulfonation at alternative amine sites in dihydroisoquinoline can be mitigated by steric hindrance adjustments .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Validate purity (>95%) via HPLC with UV/ELSD detection. Replicate assays under standardized conditions (e.g., pH, serum concentration). For discordant cytotoxicity results, compare apoptosis markers (e.g., caspase-3 activation) across cell lines to identify selective mechanisms .

Q. How can structure-activity relationships (SAR) be explored for the benzothiazole moiety?

  • Methodology : Synthesize analogs with substituents at the 3-ethyl position (e.g., methyl, propyl) or modify the benzothiazole core (e.g., halogenation). Test SAR using enzyme inhibition assays (e.g., COX-2, EGFR) and correlate with computational electrostatic potential maps .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via UPLC-MS and identify hydrolytic products (e.g., sulfonic acid derivatives). Use DSC (differential scanning calorimetry) to assess thermal decomposition thresholds .

Q. How can the compound’s interaction with serum proteins be quantified?

  • Methodology : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants with human serum albumin (HSA). Molecular dynamics simulations (e.g., GROMACS) predict binding sites and affinity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.